Heptyl 1-thiohexopyranoside

描述

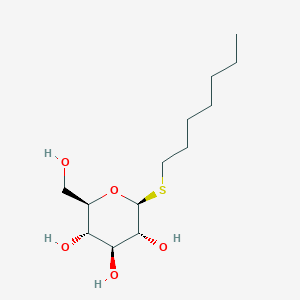

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEGNLMTTNTJSP-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006208 | |

| Record name | Heptyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85618-20-8 | |

| Record name | n-Heptyl β-D-thioglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl 1-thioglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Heptyl 1-thiohexopyranoside

For Researchers, Scientists, and Drug Development Professionals

Heptyl 1-thiohexopyranoside is a synthetic thioglycoside, a class of carbohydrate analogues where the glycosidic oxygen is replaced by a sulfur atom. This modification imparts unique chemical and biological properties, making it a valuable tool in glycobiology research and a potential lead compound in drug discovery. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is characterized by the presence of a heptyl group attached via a thioether linkage to a hexopyranose ring. This structure confers amphiphilic properties, with the carbohydrate head group being hydrophilic and the heptyl tail being hydrophobic.

Core Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₅S | [1][2] |

| Molecular Weight | 294.41 g/mol | [1][2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |

| CAS Number | 85618-20-8 | [1][2] |

| Appearance | Gummy solid | [3] |

| Melting Point | 98°C (for the α-anomer) | [1] |

Solubility and Spectroscopic Data

| Property | Value | Reference |

| Solubility in Water | ≥ 10% (at 0-5°C) | [3] |

| ¹H NMR (Anomeric Proton) | 4.5-4.8 ppm (in ¹H NMR spectra, consistent with typical chemical shift ranges observed for beta-thioglycosides) | [1] |

| ³J(H1,H2) Coupling Constant | 8-10 Hz (indicates an axial-axial relationship between the anomeric proton and the adjacent proton at C2, confirming the beta-configuration) | [1] |

Experimental Protocols

Chemical Synthesis of this compound

The most common method for the synthesis of this compound is via a nucleophilic substitution reaction. The general workflow involves the protection of the hydroxyl groups of the hexopyranose, activation of the anomeric carbon, and subsequent coupling with heptylthiol.

A representative protocol is as follows:

-

Protection of Hydroxyl Groups: The hydroxyl groups of a suitable hexopyranose starting material (e.g., D-glucose) are protected, typically by acetylation using acetic anhydride in the presence of a base like pyridine. This prevents unwanted side reactions during the subsequent steps.

-

Activation of the Anomeric Carbon: The protected hexopyranose is then treated with a hydrogen halide, such as hydrogen bromide in acetic acid, to generate a reactive glycosyl bromide intermediate.

-

Thioglycosylation (Coupling Reaction): The glycosyl bromide is reacted with heptylthiol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The thiol undergoes an SN2 reaction at the anomeric center, displacing the bromide and forming the thioglycosidic bond.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed to yield the final product, this compound. This is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

-

Purification: The crude product is purified using chromatographic techniques, such as silica gel column chromatography, to obtain the pure thioglycoside.

In vitro α-Glucosidase Inhibitory Assay

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.[1] The following protocol outlines a typical in vitro assay to determine its inhibitory activity.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the α-glucosidase enzyme, pNPG substrate, this compound, and acarbose in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to respective wells:

-

Blank: Phosphate buffer only.

-

Control: α-glucosidase solution and phosphate buffer.

-

Test Sample: α-glucosidase solution and various concentrations of this compound.

-

Positive Control: α-glucosidase solution and various concentrations of acarbose.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding sodium carbonate solution to each well. The sodium carbonate increases the pH, which denatures the enzyme and develops the color of the p-nitrophenol product.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and thus to the enzyme activity.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the α-glucosidase activity (IC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: α-Glucosidase Inhibition

This compound acts as a competitive inhibitor of α-glucosidase. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the natural substrate from binding and being hydrolyzed.

The binding is thought to be stabilized by a combination of hydrogen bonds between the hydroxyl groups of the hexopyranose ring and polar amino acid residues in the enzyme's active site, as well as hydrophobic interactions between the heptyl chain and nonpolar pockets within the active site.[1] This dual-interaction mode contributes to its inhibitory potency.

References

Heptyl 1-thio-β-D-hexopyranoside: A Technical Guide to its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Introduction

Heptyl 1-thio-β-D-hexopyranoside is a non-ionic detergent that has garnered significant interest within the scientific community, particularly in the fields of biochemistry and drug development. Its amphipathic nature, characterized by a hydrophilic hexopyranoside head group and a seven-carbon hydrophobic alkyl chain, allows it to form micelles in aqueous solutions and interact with lipophilic molecules and structures. This property makes it an invaluable tool for the solubilization, purification, and characterization of membrane proteins, as well as for various other biochemical applications. This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of heptyl 1-thio-β-D-hexopyranoside, detailed experimental protocols for its determination, and a summary of its applications.

Core Physicochemical Properties

The defining characteristic of a detergent's behavior in solution is its critical micelle concentration (CMC). The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger, organized structures known as micelles. Above the CMC, the concentration of monomeric detergent remains relatively constant, and any additional detergent contributes to the formation of micelles. This property is crucial for its function in solubilizing membrane proteins, as the micelles create a hydrophobic environment that mimics the lipid bilayer, thereby stabilizing the protein's native structure.

Quantitative Data Summary

The critical micelle concentration and other relevant physicochemical properties of n-heptyl-β-D-thioglucopyranoside are summarized in the table below.

| Property | Value | Unit | Reference(s) |

| Critical Micelle Concentration (CMC) | ~29-30 | mM | [1][2][3] |

| ~0.85 | % (w/v) | [2][3] | |

| Molecular Weight | 294.41 | g/mol | [1][4] |

| Aggregation Number | ~27 | [2][3] | |

| Chemical Formula | C₁₃H₂₆O₅S | [1][4] |

Experimental Protocols for CMC Determination

The accurate determination of the CMC is essential for the effective use of any detergent. Several biophysical techniques can be employed for this purpose, each relying on the detection of changes in the physical properties of the solution as micelles are formed. Below are detailed protocols for three common methods.

Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene or N-phenyl-1-naphthylamine (NPN), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. As micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles, leading to a change in its fluorescence emission spectrum.

Materials:

-

Heptyl 1-thio-β-D-hexopyranoside

-

High-purity water

-

Pyrene (or other suitable hydrophobic fluorescent probe)

-

Acetone (for pyrene stock solution)

-

Spectrofluorometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of pyrene in acetone at a concentration of approximately 1 mM.

-

Prepare a series of aqueous solutions of heptyl 1-thio-β-D-hexopyranoside with varying concentrations, bracketing the expected CMC (e.g., from 1 mM to 100 mM).

-

To each detergent solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of acetone added is minimal to avoid affecting the solution properties.

-

Allow the solutions to equilibrate for a specified period (e.g., 30 minutes) at a constant temperature.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission is scanned from approximately 350 nm to 450 nm.

-

Analyze the data: A characteristic feature of the pyrene emission spectrum is the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃). This I₁/I₃ ratio is sensitive to the polarity of the pyrene's environment. Plot the I₁/I₃ ratio as a function of the logarithm of the detergent concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed as pyrene moves into the hydrophobic micellar core.

Surface Tension Measurement

The formation of micelles is accompanied by a distinct change in the surface tension of the solution. Below the CMC, the addition of surfactant molecules leads to their accumulation at the air-water interface, causing a decrease in surface tension. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration.

Materials:

-

Heptyl 1-thio-β-D-hexopyranoside

-

High-purity water

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Glassware for solution preparation

Procedure:

-

Prepare a series of solutions of heptyl 1-thio-β-D-hexopyranoside in high-purity water, with concentrations spanning a range below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each prepared solution. Ensure that the temperature is kept constant throughout the measurements.

-

Plot the surface tension as a function of the logarithm of the detergent concentration.

-

Determine the CMC: The resulting plot will show two distinct linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region shows a plateau where the surface tension is nearly constant. The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation. The enthalpy of micellization can be determined from the heat absorbed or released during the titration of a concentrated detergent solution into water.

Materials:

-

Heptyl 1-thio-β-D-hexopyranoside

-

High-purity water (degassed)

-

Isothermal titration calorimeter

-

Syringe and sample cell for ITC

Procedure:

-

Prepare a concentrated stock solution of heptyl 1-thio-β-D-hexopyranoside in degassed, high-purity water. The concentration should be significantly above the expected CMC.

-

Fill the ITC sample cell with degassed, high-purity water.

-

Load the ITC syringe with the concentrated detergent stock solution.

-

Set the experimental parameters on the ITC instrument, including the temperature, stirring speed, and injection volume and duration.

-

Perform the titration experiment , which consists of a series of small injections of the detergent solution into the sample cell. The instrument measures the heat change associated with each injection.

-

Analyze the data: The raw data will show a series of heat pulses. Integrating these pulses yields a plot of the heat change per injection versus the total detergent concentration in the cell. The shape of this titration curve is characteristic of micelle formation. Below the CMC, the heat change is primarily due to the dilution of the detergent. As the concentration approaches and surpasses the CMC, the heat change reflects the enthalpy of micellization. The CMC is determined by fitting the data to a suitable model, often identified as the midpoint of the transition in the titration curve.

Applications in Research and Development

Heptyl 1-thio-β-D-hexopyranoside and other alkyl thioglycosides are versatile tools with several important applications in the life sciences.

Membrane Protein Solubilization and Purification

One of the primary applications of heptyl 1-thio-β-D-hexopyranoside is in the extraction and solubilization of integral membrane proteins from their native lipid environment. Its non-ionic nature and well-defined CMC make it a relatively mild detergent that can often preserve the structure and function of the target protein.

Caption: Workflow for membrane protein extraction using heptyl 1-thio-β-D-hexopyranoside.

Metabolic Decoys in Glycosylation Pathways

Thioglycosides can act as metabolic decoys in cellular glycosylation pathways. By mimicking natural sugar substrates, they can be taken up by cells and intercept the enzymatic machinery responsible for glycan biosynthesis. This can lead to the truncation of glycan chains on cell surface proteins, a strategy that has been explored for modulating cell adhesion and inflammation.

References

Synthesis of Heptyl 1-thiohexopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Heptyl 1-thiohexopyranoside, a crucial thioglycoside in glycobiology and drug discovery. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the efficient preparation of this compound.

Introduction

This compound, specifically Heptyl 1-thio-β-D-glucopyranoside, is a non-ionic surfactant and a valuable tool in the study of carbohydrate-protein interactions. Its resistance to enzymatic cleavage compared to its O-glycoside counterpart makes it a stable mimic of natural glycans, ideal for structural and functional studies of enzymes and lectins. This guide focuses on the chemical synthesis of this important molecule.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several strategic pathways. The most common approaches involve the formation of a thioether bond at the anomeric carbon of a hexopyranose ring. The choice of method often depends on the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

The primary methods covered in this guide are:

-

Nucleophilic Substitution: This widely used method involves the reaction of a protected glycosyl halide with heptanethiol or a heptylthiolate salt. The Koenigs-Knorr reaction is a classic example of this approach.

-

Lewis Acid-Catalyzed Glycosylation: This method utilizes a per-acetylated sugar as the glycosyl donor and a Lewis acid to promote the reaction with heptanethiol.

-

In-situ Thiolate Generation and Alkylation: A highly efficient method where a protected 1-S-acetyl-thioglycoside is selectively de-S-acetylated in-situ to generate a thiolate, which then reacts with an alkyl halide.

Key Synthesis Pathway: In-situ Thiolate Generation and Alkylation

This method is highlighted for its high efficiency and stereoselectivity, providing excellent yields of the desired β-anomer. The following protocol is adapted from a highly successful synthesis of the diastereomer, Heptyl 1-thio-β-D-mannopyranoside, and is expected to be readily applicable to the synthesis of the glucose analogue with minor modifications.[1]

Reaction Scheme

Caption: In-situ thiolate generation and S-alkylation pathway.

Experimental Protocol

Materials:

-

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) in Methanol (e.g., 3.5 M solution)

-

1-Iodoheptane

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

In-situ Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.5 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the selective de-S-acetylation by TLC.

-

S-alkylation: To the resulting solution containing the generated thiolate, add 1-iodoheptane (4.0 eq).[1]

-

Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Heptyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.

-

Deprotection (Zemplén Deacetylation): Dissolve the purified acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol and stir at room temperature. Monitor by TLC.

-

Upon completion, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization or chromatography to yield the final product, Heptyl 1-thio-β-D-glucopyranoside.

Alternative Synthesis Pathways

Koenigs-Knorr Reaction

The Koenigs-Knorr method is a classical approach for glycosidic bond formation.[2] It involves the reaction of a glycosyl halide with an alcohol or, in this case, a thiol in the presence of a promoter, typically a silver or mercury salt.

Caption: Koenigs-Knorr synthesis of this compound.

General Protocol Outline:

-

Preparation of Glycosyl Halide: Acetobromo-α-D-glucose is prepared from glucose pentaacetate.

-

Glycosylation: Acetobromo-α-D-glucose is reacted with heptanethiol in the presence of a promoter such as silver carbonate in an anhydrous solvent.

-

Purification and Deprotection: The resulting acetylated thioglycoside is purified and then deprotected as described in section 3.2.

Direct Glycosylation with Unprotected Glucose

A one-pot method has been described for the synthesis of alkyl thioglycosides from unprotected glucose. This method is advantageous as it avoids the need for protection and deprotection steps.

Caption: Direct synthesis from unprotected glucose.

General Protocol Outline:

-

A solution of glucose in an aqueous halocarboxylic acid (e.g., trifluoroacetic acid and water) is prepared.[3]

-

Heptanethiol is added to the solution at an elevated temperature (e.g., 70-75°C).[3]

-

The reaction is stirred for several hours.[3]

-

The mixture is concentrated, and the resulting product is purified.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and related compounds using different methods.

| Synthesis Method | Glycosyl Donor | Glycosyl Acceptor | Promoter/Reagent | Yield (%) | Reference |

| In-situ Thiolate Generation and Alkylation | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose | 1-Iodoheptane | NaOMe | 97 | [1] |

| General Chemical Synthesis | Protected Hexopyranosyl Bromide | Heptylthiol | Base (e.g., K₂CO₃) | 60-75 | [4] |

| Koenigs-Knorr Reaction (Disaccharide Synthesis) | Thioglycoside Donor | Glycosyl Acceptor | NIS/AgOTf | 79 | [5] |

| Lewis Acid-Catalyzed Glycosylation (Phenylthio) | Glucose per-acetate | Thiophenol | Triflic Acid (0.8 eq) | 77 | [6] |

| Lewis Acid-Catalyzed Glycosylation (Ethylthio) | Glucose per-acetate | Ethanethiol | Triflic Acid (0.8 eq) | 94 | [6] |

Conclusion

The synthesis of this compound can be accomplished through various reliable methods. For high-yield and stereoselective synthesis of the β-anomer, the in-situ thiolate generation and alkylation method is highly recommended. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, purity, and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of glycoscience and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0552551A1 - Preparation of thioglycosides - Google Patents [patents.google.com]

- 4. Buy this compound | 85618-20-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Heptyl 1-Thiohexopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemical configuration of heptyl 1-thiohexopyranoside. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed structural information, key physicochemical data, and established experimental protocols for its synthesis and analysis.

Molecular Structure

This compound is a synthetic alkyl thioglycoside. Its structure consists of a seven-carbon alkyl chain, the heptyl group, linked through a sulfur atom (thioether linkage) to the anomeric carbon (C1) of a hexopyranose ring. The replacement of the glycosidic oxygen with sulfur imparts distinct chemical properties, including increased stability towards enzymatic hydrolysis by glycosidases compared to its O-glycoside counterpart.

The fundamental components of its structure are:

-

Hexopyranoside Ring: A six-membered ring containing five carbon atoms and one oxygen atom. In the case of the common D-gluco configuration, this ring is substituted with hydroxyl (-OH) groups and a hydroxymethyl (-CH₂OH) group at specific stereocenters.

-

Thioether Linkage: A C-S-C bond connecting the anomeric carbon of the sugar to the heptyl chain.

-

Heptyl Group: A straight-chain alkyl group consisting of seven carbon atoms (CH₃(CH₂)₆-).

Below is a two-dimensional representation of the chemical structure of heptyl 1-thio-β-D-glucopyranoside.

Stereochemistry

The stereochemistry of this compound is critical to its function and interaction with biological systems. The most common and well-characterized form is derived from D-glucose, resulting in heptyl 1-thio-β-D-glucopyranoside.

D/L Configuration

The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon, which is C5 in hexopyranosides. In D-glucose, the hydroxyl group on C5 is on the right in the Fischer projection, which corresponds to an R absolute configuration at this center.

Anomeric Configuration (α/β)

The anomeric carbon (C1) is a new stereocenter formed upon cyclization of the sugar. The orientation of the substituent at this position determines whether the anomer is α or β. In the case of heptyl 1-thio-β-D-glucopyranoside, the heptylthio group is in the equatorial position in the most stable chair conformation, which is characteristic of the β-anomer. This β-configuration is confirmed by nuclear magnetic resonance (NMR) spectroscopy, where the coupling constant between the anomeric proton (H1) and the proton on C2 (H2) is typically large (around 8-10 Hz), indicative of a trans-diaxial relationship between these two protons.

Ring Conformation

The hexopyranoside ring of heptyl 1-thio-β-D-glucopyranoside predominantly adopts a stable chair conformation, designated as ⁴C₁. In this conformation, the bulky substituents, including the hydroxymethyl group at C5 and the hydroxyl groups at C2, C3, and C4, are in equatorial positions to minimize steric hindrance. The heptylthio group at the anomeric carbon (C1) is in an axial orientation in the β-anomer.

Absolute Configuration (R/S)

The absolute configuration at each chiral center of the D-glucopyranoside ring can be assigned using the Cahn-Ingold-Prelog priority rules. For heptyl 1-thio-β-D-glucopyranoside, the configurations are as follows:

-

C1: S

-

C2: R

-

C3: S

-

C4: R

-

C5: R

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for heptyl 1-thio-β-D-glucopyranoside is presented in the table below.

| Property | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C₁₃H₂₆O₅S |

| Molecular Weight | 294.41 g/mol |

| CAS Number | 85618-20-8 |

| Appearance | White to off-white solid |

| Melting Point | Approximately 95-100 °C |

| ¹H NMR (Anomeric Proton, H1) | ~4.4 ppm (doublet) |

| ¹³C NMR (Anomeric Carbon, C1) | ~87 ppm |

| ³J(H1,H2) Coupling Constant | 8-10 Hz |

Experimental Protocols

Synthesis of Heptyl 1-Thio-β-D-glucopyranoside

The synthesis of heptyl 1-thio-β-D-glucopyranoside is typically achieved through a Koenigs-Knorr-type reaction, which involves the nucleophilic substitution of a glycosyl halide with a thiol. A general, illustrative protocol is provided below.

Materials:

-

Acetobromo-α-D-glucose

-

Heptanethiol

-

Sodium methoxide

-

Methanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Thiolate: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve heptanethiol (1.2 equivalents) in anhydrous methanol. To this solution, add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to form the sodium heptylthiolate.

-

Glycosylation Reaction: In a separate flask, dissolve acetobromo-α-D-glucose (1 equivalent) in anhydrous dichloromethane. Cool this solution to 0 °C. Add the freshly prepared sodium heptylthiolate solution dropwise to the acetobromo-α-D-glucose solution. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Deprotection (Zemplén deacetylation): Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude acetylated product. Dissolve the crude product in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until all acetyl groups are removed.

-

Purification: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺). Filter the resin and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure heptyl 1-thio-β-D-glucopyranoside.

NMR Spectroscopic Analysis

NMR spectroscopy is the primary analytical technique for confirming the structure and stereochemistry of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified heptyl 1-thio-β-D-glucopyranoside.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated methanol, MeOD-d₄, or deuterated chloroform, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals. Pay close attention to the anomeric proton region (around 4.4 ppm) to determine the coupling constant ³J(H1,H2). A value of 8-10 Hz is indicative of the β-anomer.

-

Acquire a ¹³C NMR spectrum to identify the carbon signals. The chemical shift of the anomeric carbon (C1) at approximately 87 ppm is characteristic of the β-thioglycosidic linkage.

-

For complete structural elucidation and assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

This guide provides a foundational understanding of the molecular structure and stereochemistry of this compound, essential for its application in scientific research and drug development. For more specific applications, further characterization and optimization of experimental protocols may be required.

The Cellular Enigma of Heptyl Thioglycosides: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl thioglycosides, a class of synthetic carbohydrate analogues, represent a compelling area of study in cell biology and therapeutic development. Characterized by a seven-carbon alkyl chain linked to a sugar moiety via a sulfur atom, these molecules exhibit a range of biological activities, from well-documented detergent properties to more nuanced interactions with cellular pathways. This technical guide provides an in-depth exploration of the biological activities of heptyl thioglycosides in cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. While specific research on heptyl derivatives is emerging, this document also draws upon data from closely related short-chain alkyl thioglycosides to present a broader context for their potential cellular effects.

Introduction

Thioglycosides are glycosides in which the glycosidic oxygen atom is replaced by a sulfur atom. This substitution confers resistance to enzymatic hydrolysis by glycosidases, making them stable probes for studying carbohydrate-protein interactions and valuable lead compounds in drug discovery. The aglycone moiety, in this case, a heptyl group, significantly influences the molecule's physicochemical properties, such as its hydrophobicity, and can modulate its biological activity.

Historically, heptyl β-D-thioglucoside gained recognition as a nonionic detergent effective for the solubilization and reconstitution of membrane proteins.[1] Its utility in biochemical assays is well-established. However, the broader biological implications of introducing such molecules to cellular systems are an area of active investigation. This guide delves into these activities, focusing on their potential roles as metabolic decoys and modulators of cellular signaling.

Quantitative Data on Biological Activity

The biological effects of thioglycosides are often concentration-dependent. While comprehensive quantitative data for heptyl thioglycosides remain limited in the public domain, studies on analogous compounds provide valuable insights into their potential potency. The following tables summarize key quantitative findings for short-chain thioglycoside derivatives, which can serve as a predictive framework for heptyl analogues.

Table 1: Inhibitory Concentrations of Thioglycoside Analogues on Cellular Processes

| Compound Class | Specific Analogue | Cell Line | Biological Effect | IC50 / Effective Concentration | Reference |

| Alkyl N-acetylglucosamine Thioglycosides | S-propyl-α-GlcNAc (SNAP) | HL-60 | Truncation of N- and O-linked glycan biosynthesis | 10–100 μM | [2] |

| Alkyl N-acetylglucosamine Thioglycosides | SNAP | HL-60 | Reduction of cell surface sialyl Lewis-X expression | 10–100 μM | [2] |

| Thiophene-C-glucosides | Chlorothiophene derivative 3f | CHO-K1 | hSGLT2 Inhibition | Not Specified | [3] |

Known and Potential Biological Activities & Signaling Pathways

Detergent Properties and Membrane Protein Studies

Heptyl β-D-thioglucoside is a valuable tool in membrane biology. Its amphipathic nature, with a hydrophilic glucose head and a hydrophobic heptyl tail, allows it to disrupt lipid bilayers and solubilize integral membrane proteins, often while preserving their native conformation and function.[1]

Metabolic Decoys in Glycosylation

A significant body of research points to the role of thioglycosides as metabolic decoys in cellular glycosylation pathways.[2][4] By mimicking natural carbohydrate substrates, they can be recognized by glycosyltransferases. However, due to the stability of the thioether bond, they act as chain terminators, truncating the biosynthesis of N- and O-linked glycans on cell surface proteins.[2] This can have profound effects on cell adhesion, signaling, and immune responses. For instance, the reduction of sialyl Lewis-X expression on leukocytes by thioglycoside decoys can inhibit their rolling on and adhesion to endothelial cells, a critical step in the inflammatory response.[2]

Regulation of Protein Phosphatase 1 (PP1)

There are indications that some small molecules, including glycoside derivatives, may regulate the activity of key cellular enzymes like protein phosphatase 1 (PP1). PP1 is a major serine/threonine phosphatase involved in a vast array of cellular processes, including cell cycle progression, metabolism, and apoptosis.[5][6] While direct, quantitative evidence for heptyl thioglycoside as a potent PP1 inhibitor is not yet established, its structural characteristics merit investigation in this context. Inhibition of PP1 can lead to a hyperphosphorylated state of its target proteins, dramatically altering cellular signaling.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of heptyl thioglycosides in a cellular context. These are based on standard methodologies and should be optimized for specific cell types and experimental questions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of a compound on cell proliferation and to calculate its IC50 value.

Materials:

-

Heptyl thioglycoside stock solution (e.g., in DMSO)

-

Target cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the heptyl thioglycoside in complete medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

References

- 1. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thiophene-C-glucosides as sodium-dependent glucose cotransporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. n-Heptyl beta-D-thioglucoside | C13H26O5S | CID 656917 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Anomeric Effect in Heptyl 1-thiohexopyranoside: A Technical Guide to Conformational Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon that significantly influences the conformational preferences and reactivity of cyclic carbohydrate derivatives. In the realm of drug development and glycobiology, thioglycosides, such as Heptyl 1-thiohexopyranoside, are of particular interest due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. This technical guide provides an in-depth analysis of the anomeric effect on the conformational stability of this compound. It consolidates quantitative data from experimental and computational studies, offers detailed experimental protocols for conformational analysis, and utilizes visualizations to elucidate key concepts and workflows.

Introduction to the Anomeric Effect in Thioglycosides

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring, despite the expected steric hindrance.[1] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom (oxygen in pyranoses) and the antibonding (σ*) orbital of the C1-substituent bond.[1]

In thioglycosides, the substitution of the glycosidic oxygen with a sulfur atom modulates the anomeric effect. The C-S bond is longer and less polar than the C-O bond, and sulfur is less electronegative than oxygen.[2] Consequently, the anomeric effect in thioglycosides is generally considered to be weaker than in O-glycosides.[3] Nevertheless, it remains a crucial factor in determining the conformational equilibrium and, therefore, the biological activity and therapeutic potential of these molecules.

This compound serves as a pertinent model for understanding these interactions. Its structure consists of a hexopyranose ring with a heptylthio (-S-(CH₂)₆CH₃) group at the anomeric position.[4] The conformational stability is primarily a balance between the steric bulk of the heptylthio group and the stereoelectronic stabilization afforded by the anomeric effect.

Quantitative Analysis of Conformational Stability

The conformational equilibrium of this compound is dominated by the chair conformations of the pyranose ring, with the heptylthio group in either an axial (α-anomer) or equatorial (β-anomer) position. Computational and experimental data provide quantitative insights into the relative stabilities of these conformers.

| Parameter | Value | Method | Significance |

| Conformational Energy Difference (ΔE) | β-anomer is more stable by ~2-3 kcal/mol | Density Functional Theory (DFT) | The equatorial conformer is the global energy minimum, indicating a weaker anomeric effect overcome by steric factors.[4] |

| ³J(H1,H2) Coupling Constant | 8-10 Hz | ¹H NMR Spectroscopy | A large coupling constant is characteristic of a diaxial relationship between H1 and H2, confirming the equatorial position of the heptylthio group in the dominant β-anomer.[4] |

| Anomeric Proton Chemical Shift (¹H) | 4.5-4.8 ppm | ¹H NMR Spectroscopy | This downfield shift is typical for the anomeric proton in a β-thioglycoside.[4] |

| Anomeric Carbon Chemical Shift (¹³C) | 88-92 ppm | ¹³C NMR Spectroscopy | Diagnostic chemical shift for a β-anomeric carbon in a thiopyranoside.[4] |

| C1-S Bond Length | 1.819-1.824 Å | X-ray Crystallography (of related α-thiohexopyranosides) | Provides empirical data on the geometry of the thioglycosidic bond.[4] |

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution.

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).

-

Filter the solution into a standard 5 mm NMR tube.

-

For experiments in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.

-

Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

-

Identify the anomeric proton signal (typically between 4.5 and 4.8 ppm).

-

Measure the ³J(H1,H2) coupling constant. A value of 8-10 Hz indicates a diaxial orientation of H1 and H2, confirming the equatorial orientation of the heptylthio group (β-anomer). A smaller coupling constant (2-4 Hz) would suggest an axial orientation (α-anomer).

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum to identify the chemical shift of the anomeric carbon (typically between 88 and 92 ppm for the β-anomer).

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of all proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, confirming the assignment of the anomeric carbon and proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning the aglycone signals and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For the β-anomer, NOEs are expected between the anomeric proton (H1) and the axial protons at C3 and C5. These experiments provide definitive evidence for the spatial arrangement of the substituents on the pyranose ring.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule at atomic resolution.

-

Dissolve this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (ideally >0.1 mm in all dimensions).

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions, thermal parameters, and occupancies against the experimental data to obtain the final crystal structure. The final structure will reveal the precise bond lengths, bond angles, and torsion angles, confirming the chair conformation and the orientation of the heptylthio group.

Computational Modeling

Computational chemistry provides a powerful means to investigate the conformational preferences and the underlying electronic effects that are not directly observable through experimental techniques.

-

Build the initial 3D structures of both the α- (axial) and β- (equatorial) anomers of this compound using a molecular modeling software.

-

Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers of the heptyl chain.

-

For the lowest energy conformers of both anomers, perform geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This will yield the minimum energy structures.

-

Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

-

The energy difference (ΔE) between the lowest energy conformers of the α- and β-anomers provides a quantitative measure of their relative stability.

-

Perform a Natural Bond Orbital (NBO) analysis on the optimized structures.

-

Investigate the hyperconjugative interaction energy (E(2)) between the lone pair orbitals of the ring oxygen (n(O5)) and the antibonding orbital of the C1-S bond (σ*(C1-S)). A significant E(2) value for this interaction in the axial anomer is indicative of the anomeric effect.

Visualizations

Figure 1: Anomeric effect in this compound.

Figure 2: Experimental workflow for conformational analysis.

Conclusion

The conformational stability of this compound is a finely balanced interplay of steric and stereoelectronic effects. While the anomeric effect provides a degree of stabilization to the axial anomer, quantitative data from computational and NMR studies indicate that the steric demands of the heptylthio group lead to a preference for the equatorial β-conformer. This guide has provided a comprehensive overview of the theoretical underpinnings, quantitative data, and detailed experimental and computational protocols for the conformational analysis of this important class of molecules. A thorough understanding of these principles is paramount for the rational design of thioglycoside-based therapeutics and biological probes.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. acdlabs.com [acdlabs.com]

- 4. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptyl 1-Thiohexopyranoside: A Versatile Tool and Therapeutic Candidate in Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Heptyl 1-thiohexopyranoside, also known as n-heptyl-β-D-thioglucoside, is a non-ionic detergent that has carved out a significant niche in the study of membrane proteins.[1] Its unique chemical structure, featuring a hydrophilic hexopyranose head and a hydrophobic heptylthio tail, imparts properties that are highly valuable for the stabilization and characterization of these notoriously difficult-to-study proteins, which constitute approximately two-thirds of known druggable targets.[2][3] Beyond its utility as a biochemical tool, emerging research into the biological activities of thioglycosides reveals that this compound and related compounds possess direct therapeutic potential, notably as enzyme inhibitors.[4]

This technical guide provides a comprehensive overview of the current and potential applications of this compound in drug development, summarizing key data, outlining experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Application: Stabilizing Membrane Proteins for Drug Target Characterization

The primary challenge in the structural and functional analysis of membrane proteins is their inherent instability once removed from their native lipid bilayer environment. Mild detergents are essential for their solubilization and purification while preserving their native conformation.[3][5] this compound has proven to be a highly effective detergent for this purpose.[1]

Key Advantages:

-

Resistance to Enzymatic Degradation: The thioether linkage (C-S-C) between the sugar and the alkyl chain is resistant to cleavage by β-glucosidases, unlike the corresponding O-glycoside bond in its analogue, octyl glucoside.[4][5] This enhances its stability in biological samples.

-

Solubilization Efficacy: It is as effective as octyl glucoside and octylthioglucoside in solubilizing membrane proteins.[1]

-

Low-Temperature Performance: It is highly soluble in water at low temperatures, making it ideal for protein purification protocols that require refrigeration to maintain protein integrity.[1]

-

Non-ionic Nature: As a non-ionic detergent, it does not interfere with downstream applications such as ion-exchange chromatography.[6]

Physicochemical Properties

The properties of this compound are summarized below, providing key data points for its application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₅S | [2] |

| Molecular Weight | 294.41 g/mol | [2] |

| CAS Number | 85618-20-8 | [2] |

| Appearance | White Powder / Crystalline Solid | [5] |

| Critical Micelle Concentration (CMC) | 30 mM | [6] |

| Melting Point | 98 °C |

Experimental Workflow: Membrane Protein Stabilization

The following diagram illustrates a generalized workflow for using this compound to extract, purify, and stabilize a membrane protein for structural analysis, a critical step in structure-based drug design.

References

- 1. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. n-Heptyl beta-D-thioglucoside | C13H26O5S | CID 656917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 85618-20-8 [smolecule.com]

- 5. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 6. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

Heptyl 1-Thiohexopyranoside: A Potent Inhibitor of Alpha-Glucosidase

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of heptyl 1-thiohexopyranoside, focusing on its role as a potent inhibitor of α-glucosidase. It covers the compound's synthesis, mechanism of action, inhibitory kinetics, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this compound in their work.

Introduction to Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the hydrolysis of the α-1,4 glycosidic bonds of oligosaccharides and disaccharides into monosaccharides, primarily glucose.[1][2] This enzymatic action is the final step in the digestion of carbohydrates.[3] The subsequent absorption of glucose into the bloodstream leads to postprandial hyperglycemia. For individuals with type 2 diabetes mellitus, managing this post-meal glucose spike is a critical therapeutic goal.[4]

Alpha-glucosidase inhibitors (AGIs) are a class of therapeutic agents that competitively and reversibly inhibit this enzyme in the small intestine.[4][5] By delaying carbohydrate digestion and absorption, AGIs effectively reduce the rate of glucose entry into the bloodstream, thereby lowering postprandial blood glucose levels.[4][6] This mechanism makes α-glucosidase a significant target for the development of anti-diabetic drugs. This compound, a thioglycoside derivative, has emerged as a noteworthy inhibitor of this enzyme.

This compound: Profile of the Inhibitor

This compound is a non-ionic thioglycoside, a class of compounds where the anomeric oxygen of a sugar is replaced by a sulfur atom.[7] This structural modification, specifically the thioether linkage (C–S–C), increases its resistance to enzymatic cleavage by glycosidases compared to its O-glycoside counterparts.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol | [7][8] |

| Molecular Formula | C₁₃H₂₆O₅S | [7][8] |

| Molecular Weight | 294.41 g/mol | [7][8] |

| Synonyms | n-Heptyl β-D-thioglucoside, Heptyl 1-thioglucoside | [8][9] |

| CAS Number | 85618-20-8 | [8] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common method involves the coupling of a protected hexopyranosyl bromide with heptylthiol in the presence of a base.[7] The key stages of this chemical synthesis are outlined below.

Mechanism of α-Glucosidase Inhibition

Alpha-glucosidase facilitates the breakdown of dietary carbohydrates by binding them within its active site and catalyzing their hydrolysis. This compound functions by preventing this process.

Computational docking studies have provided insight into the binding interactions. The thioglycoside inhibitor is believed to occupy the enzyme's active site, forming key hydrogen bonds via its hydroxyl groups with catalytic residues such as Asp214 and Glu276.[7] Additionally, the long heptyl chain engages in hydrophobic interactions within a nonpolar pocket of the active site, further stabilizing the enzyme-inhibitor complex.[7]

Quantitative Inhibition Data

The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a measure of the compound's efficacy.

Table 2: In Vitro α-Glucosidase Inhibition Data

| Compound | Target Enzyme | IC₅₀ Value | Inhibition Type | Source |

| This compound | α-Glucosidase | 12 μM | Not Specified | [7] |

| Acarbose (Reference) | α-Glucosidase | ~193-875 µg/mL* | Competitive | [4][10][11] |

*Note: Acarbose IC₅₀ values can vary significantly based on enzyme source and assay conditions. The value for this compound suggests potent inhibition.

Kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11][12] This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using methods like the Lineweaver-Burk plot.[12] While the specific inhibition type for this compound was not detailed in the available literature, its binding to the active site suggests a competitive or mixed-type inhibition mechanism.

Experimental Protocols

The following section details a standardized in vitro protocol for assessing the α-glucosidase inhibitory activity of a test compound like this compound. This protocol is a composite based on established methodologies.[6][10][13]

6.1 Materials and Reagents

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration is <1%)[6]

-

Positive Control: Acarbose

-

Equipment: 96-well microplate, microplate reader (absorbance at 405 nm), incubator (37°C)

6.2 Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in distilled water, adjusting the pH to 6.8.[6]

-

α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in the phosphate buffer to the desired concentration. Prepare this solution fresh before each experiment.[6]

-

pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.[6]

-

Test Compound/Control Stock Solutions (e.g., 10 mM): Dissolve the test compound and acarbose in DMSO. Prepare a series of dilutions in phosphate buffer to achieve the desired final assay concentrations.

6.3 Assay Procedure

The following workflow outlines the steps for conducting the α-glucosidase inhibition assay in a 96-well plate format.

6.4 Data Calculation

The percentage of enzyme inhibition is calculated using the absorbance values obtained from the microplate reader.

-

Correct Absorbance: Correct the absorbance of the sample wells by subtracting the absorbance of the blank (test sample without the enzyme).[13]

-

Calculate Percentage Inhibition: Use the following formula:[6]

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control: Absorbance of the blank (contains all reagents except the inhibitor).

-

A_sample: Absorbance of the well containing the test inhibitor.

-

-

Determine IC₅₀: The IC₅₀ value is determined by plotting the percentage inhibition against a range of inhibitor concentrations. It is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Conclusion and Future Directions

This compound demonstrates significant potential as a potent inhibitor of α-glucosidase, with a reported IC₅₀ value of 12 μM.[7] Its thioglycosidic structure confers stability against enzymatic hydrolysis, a desirable trait for a therapeutic agent. The proposed mechanism, involving binding to the enzyme's active site, provides a solid foundation for its inhibitory activity.

For drug development professionals, this compound represents a promising lead. Further research should focus on comprehensive kinetic studies to definitively establish its mode of inhibition (competitive, non-competitive, etc.) and to determine its inhibition constant (Kᵢ). In vivo studies are also necessary to evaluate its efficacy in reducing postprandial hyperglycemia, its pharmacokinetic profile, and its overall safety. The detailed protocols and data presented in this guide offer a robust starting point for scientists aiming to explore the therapeutic potential of this compound and its analogues in the management of type 2 diabetes.

References

- 1. nbinno.com [nbinno.com]

- 2. Alpha Glucosidase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy this compound | 85618-20-8 [smolecule.com]

- 8. n-Heptyl beta-D-thioglucoside | C13H26O5S | CID 656917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

Heptyl 1-Thiohexopyranoside: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research involving Heptyl 1-thiohexopyranoside, a thioglycoside compound with demonstrated potential as an enzyme inhibitor. This document summarizes its chemical properties, synthesis, and known biological activities, with a focus on its inhibitory action on α-glucosidase. Detailed experimental protocols and a summary of quantitative data are provided to support further research and development efforts.

Core Compound Properties

This compound is a synthetic thioglycoside, characterized by a hexopyranose sugar moiety linked to a heptyl group via a sulfur atom. This thioether linkage confers greater resistance to enzymatic cleavage by glycosidases compared to its O-glycoside counterparts.[1]

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Molecular Formula | C₁₃H₂₆O₅S | [1] |

| Molecular Weight | 294.41 g/mol | [1] |

| Known Biological Activity | α-glucosidase inhibitor | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A general protocol involves the reaction of a protected hexopyranosyl bromide with heptylthiol in the presence of a base.

Experimental Protocol: Chemical Synthesis

Objective: To synthesize this compound.

Materials:

-

Acetylated hexopyranosyl bromide

-

Heptylthiol

-

Potassium carbonate (K₂CO₃)

-

Dry acetone

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Protection: The hydroxyl groups of the starting hexopyranose are protected, commonly by acetylation, to prevent side reactions.

-

Activation: The protected hexopyranose is treated with a hydrogen bromide solution (e.g., HBr in acetic acid) to generate the glycosyl bromide intermediate.

-

Coupling Reaction:

-

Dissolve the protected hexopyranosyl bromide in dry acetone.

-

Add heptylthiol and potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the base and evaporate the solvent under reduced pressure.

-

-

Purification of Protected Product: Purify the resulting protected this compound using silica gel column chromatography.

-

Deprotection:

-

Dissolve the purified protected product in methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir the mixture at room temperature until deacetylation is complete (monitor by TLC).

-

Neutralize the reaction with an acidic resin and filter.

-

Evaporate the solvent to yield the final product, this compound.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity: α-Glucosidase Inhibition

The primary reported biological activity of this compound is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, the compound can delay the absorption of glucose, suggesting a potential therapeutic application in managing diabetes.[1]

Quantitative Data

| Target Enzyme | Inhibitor | IC₅₀ |

| α-glucosidase | This compound | 12 μM |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add a solution of α-glucosidase.

-

Add the various concentrations of this compound to the respective wells. For the control wells, add phosphate buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding sodium carbonate solution to each well. The sodium carbonate also induces a color change in the product, p-nitrophenol.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Proposed Mechanism of Action

Computational docking studies suggest that this compound acts as a competitive inhibitor of α-glucosidase.[1] The molecule is proposed to bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Caption: Competitive inhibition of α-glucosidase by this compound.

References

Unlocking the Potential of Thioglycosides: A Technical Guide to Their Antimicrobial Properties

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the antimicrobial properties of thioglycosides. It explores their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways involved in their activity. As the threat of antimicrobial resistance continues to grow, the investigation of novel therapeutic agents like thioglycosides is paramount.

Introduction to Thioglycosides

Thioglycosides are analogs of naturally occurring glycosides where the anomeric oxygen atom is replaced by a sulfur atom. This modification confers greater stability against enzymatic hydrolysis by glycosidases, a key feature that enhances their potential as therapeutic agents.[1] In recent years, thioglycosides have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] Their unique mechanism of action, primarily as metabolic inhibitors of bacterial glycan biosynthesis, makes them attractive candidates for the development of new drugs to combat resistant pathogens.[5][6][7]

Mechanism of Action: Inhibition of Bacterial Glycan Biosynthesis

The primary antimicrobial mechanism of many thioglycosides lies in their ability to act as metabolic decoys in the biosynthesis of bacterial cell surface glycans.[5][8] These essential glycans, such as peptidoglycan and lipopolysaccharide (LPS), are crucial for bacterial viability, providing structural integrity and mediating interactions with the environment and host.[6][9]

Thioglycosides function as "substrate decoys," competing with endogenous acceptor substrates for the active sites of glycosyltransferases.[2][8] This competitive inhibition leads to the premature termination of the growing glycan chains, resulting in the formation of truncated and non-functional cell surface glycans.[3] The disruption of the bacterial glycocalyx compromises the cell's structural integrity, leading to impaired growth, reduced motility, and decreased biofilm formation.[5][7]

dot

Caption: Simplified pathway of bacterial peptidoglycan synthesis and the inhibitory action of thioglycosides.

Quantitative Antimicrobial Activity of Thioglycosides

The antimicrobial efficacy of thioglycosides is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various synthetic thioglycosides against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Selected Thioglycosides (MIC in µg/mL)

| Compound Class | Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 2-Mercaptonicotinonitriles | Acetylated derivatives | Promising MIC values | - | - | [3][7] |

| 1,3,4-Thiadiazole Thioglycosides | Compound 6f | Most active | - | - | |

| Pyrimidine Thioglycosides | N-phenyl and 4-chlorophenyl derivatives | - | - | - | [4][10][11][12] |

| 1,3,4-Oxadiazole-2-thiones | 2-furyl moiety derivative | - | Acinetobacter calcoaceticus (active) | - | [13] |

| 2-Methylbenzimidazole | Thioglucosides | Good activity | Good activity | - | [14] |

Table 2: Antifungal Activity of Selected Thioglycosides (MIC in µg/mL)

| Compound Class | Derivative | Candida albicans | Aspergillus niger | Reference |

| 2-Mercaptonicotinonitriles | Acetylated derivatives | Promising MIC values | Promising MIC values | [3][7] |

| 2-Methylbenzimidazole | Thioglucosides | Good activity | Good activity | [14] |

Cytotoxicity and Selectivity

A crucial aspect of drug development is to ensure that the antimicrobial agent exhibits selective toxicity towards the pathogen with minimal harm to the host. The cytotoxicity of thioglycosides is often evaluated against mammalian cell lines. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the MIC, provides a measure of the compound's therapeutic window.

Table 3: Cytotoxicity of Selected Thioglycosides

| Compound Class | Cell Line | Cytotoxicity Assay | Observations | Reference |

| N-acetylglucosamine Thioglycosides | Leukocytes, T47D, ZR75-1, PC3 | Not specified | Effective at 10-100 µM | [1] |

| Dihydrostreptomycin and Neomycin | BHK-21, VERO, FEA | MTT Assay | Dose-dependent cytotoxicity | [15][16] |

Detailed Experimental Protocols

Reproducible and standardized methodologies are essential for the investigation of antimicrobial properties. The following sections provide detailed protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

-

Test thioglycoside compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial/fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial/fungal strains for testing

-

Sterile phosphate-buffered saline (PBS) or saline

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the thioglycoside in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.

-

-

Inoculation and Incubation:

-